N1-phenylcyclobutane-1,3-diamine hydrochloride
Description
Properties
IUPAC Name |
1-N-phenylcyclobutane-1,3-diamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2.ClH/c11-8-6-10(7-8)12-9-4-2-1-3-5-9;/h1-5,8,10,12H,6-7,11H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWUZXIFDBZVEQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1NC2=CC=CC=C2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2094150-84-0 | |
| Record name | N1-phenylcyclobutane-1,3-diamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-phenylcyclobutane-1,3-diamine hydrochloride typically involves the reaction of cyclobutanone with aniline in the presence of a reducing agent. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired diamine compound. The hydrochloride salt is then formed by treating the diamine with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product. The compound is typically purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
N1-phenylcyclobutane-1,3-diamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can further modify the amine groups to form secondary or tertiary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
The major products formed from these reactions include imines, nitriles, secondary and tertiary amines, and various substituted phenyl derivatives .
Scientific Research Applications
N1-phenylcyclobutane-1,3-diamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N1-phenylcyclobutane-1,3-diamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The exact pathways and molecular targets involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues: Cycloalkane Diamines
The following table summarizes critical parameters of N1-phenylcyclobutane-1,3-diamine hydrochloride and related compounds:
*Estimated based on structural analysis. †Molecular weight inferred from . ‡Calculated from molecular formula.
Key Observations:
- Ring Size and Strain : The cyclobutane ring in the target compound introduces greater steric strain compared to cyclopentane or cyclohexane analogs, which may enhance reactivity in drug discovery contexts .
- Salt Form : Hydrochloride salts are common across analogs to enhance solubility, as seen in N1-phenylbenzene-1,3-diamine HCl .
Propane-1,3-diamine Derivatives
Compounds with propane-1,3-diamine backbones exhibit distinct pharmacological profiles:
Comparative Insights:
- Synthetic Accessibility : Propane-1,3-diamine derivatives often achieve moderate yields (29–65%) via multi-step routes, as seen in HIV-1 antagonist development .
- Pharmacological Flexibility : Substituents on the propane backbone (e.g., piperazine in ) enable fine-tuning of receptor affinity and selectivity.
Biological Activity
N1-phenylcyclobutane-1,3-diamine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings regarding its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
This compound is characterized by its unique cyclobutane structure, which may influence its interaction with biological targets. The molecular formula is C10H14ClN3, with a molecular weight of approximately 215.69 g/mol. This compound's structural features suggest potential interactions with various biological pathways.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays have demonstrated its ability to inhibit the proliferation of several cancer cell lines, including those derived from breast and lung cancers. The compound's mechanism appears to involve the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
Table 1: In Vitro Anticancer Activity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 0.8 | CDK inhibition |
| A549 (Lung) | 0.5 | Apoptosis induction |
| HeLa (Cervical) | 0.6 | Cell cycle arrest |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potency against these cancer types.
The primary mechanism through which this compound exerts its biological effects involves the inhibition of CDK9, a kinase that plays a pivotal role in transcriptional regulation and cell proliferation. The inhibition of CDK9 leads to apoptosis in cancer cells, as evidenced by increased caspase activity and altered cell cycle progression.
Case Study: Inhibition of CDK9
A study highlighted the compound's selectivity for CDK9 over other kinases, showcasing an IC50 value of 183 nM against CDK9/cyclin T1 complexes. This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy in cancer treatment .
Toxicological Profile
While the anticancer properties are promising, it is essential to consider the compound's safety profile. Preliminary toxicological assessments indicate that this compound exhibits moderate toxicity in vitro, particularly at higher concentrations.
Table 2: Toxicological Data Summary
| Endpoint | Result |
|---|---|
| Acute toxicity | H302: Harmful if swallowed |
| Skin irritation | H315: Causes skin irritation |
These findings necessitate further investigation into the compound's safety in vivo and its potential side effects during clinical application.
Pharmacokinetics
Understanding the pharmacokinetic properties of this compound is vital for determining its suitability as a therapeutic agent. Studies have shown favorable absorption characteristics with a high permeability across Caco-2 cell monolayers, indicating good intestinal absorption potential.
Table 3: Pharmacokinetic Properties
| Parameter | Value |
|---|---|
| Molecular weight (g/mol) | 215.69 |
| LogD (pH = 7.4) | 0.9 |
| Plasma protein binding (%) | ~72% |
| Half-life (min) | >360 |
These properties suggest that the compound may have an adequate bioavailability profile for oral administration.
Q & A
Q. What are the recommended synthetic routes for N1-phenylcyclobutane-1,3-diamine hydrochloride, and how can reaction conditions be optimized?
The synthesis typically involves cyclization of phenyl-substituted cyclobutanone precursors followed by amination and subsequent salt formation with hydrochloric acid. Key steps include:
- Cyclobutanone derivatization : Reacting phenylcyclobutanone with ammonia or amine sources under reductive conditions (e.g., catalytic hydrogenation) .
- Salt formation : Treating the free base with HCl in anhydrous solvents like ethanol or diethyl ether to precipitate the hydrochloride salt . Optimization involves adjusting temperature (0–25°C for salt formation), solvent polarity, and stoichiometry of HCl to minimize byproducts. Purity is confirmed via NMR and mass spectrometry .
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological approaches include:
- NMR spectroscopy : H and C NMR to verify cyclobutane ring geometry, phenyl group substitution, and amine protonation states .
- Mass spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H]+ ion at m/z 183.68 for CHClN) .
- Elemental analysis : Quantifying C, H, N, and Cl content to validate stoichiometry .
Q. What solvents and conditions are suitable for solubility testing of this compound?
While direct solubility data is unavailable, analogues suggest testing in polar aprotic solvents (DMSO, DMF) and aqueous buffers (pH 4–7) due to the hydrochloride salt’s ionic nature. Solubility can be quantified via UV-Vis spectroscopy or HPLC with calibration curves .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent positions on the cyclobutane ring) influence the compound’s biological activity?
Comparative studies on analogues (e.g., N1-(2-chlorobenzyl)cyclohexane-1,2-diamine hydrochloride) reveal that:
- Steric effects : Substituents at the 1,3-positions of the cyclobutane ring enhance binding to amine receptors by stabilizing chair-like conformations .
- Electronic effects : Electron-withdrawing groups (e.g., trifluoromethyl) on the phenyl ring increase metabolic stability but may reduce solubility . Structure-activity relationship (SAR) studies should employ molecular docking and in vitro assays (e.g., enzyme inhibition) to validate hypotheses .
Q. What challenges arise in crystallographic analysis of this compound, and how can they be addressed?
Challenges include:
- Flexible cyclobutane ring : Dynamic puckering complicates single-crystal growth. Use low-temperature (100 K) X-ray diffraction and SHELXL for refinement .
- Disorder in hydrochloride counterions : Employ twin refinement (SHELXT) and high-resolution data (d-spacing < 0.8 Å) to resolve ion positions .
- Validation : Cross-check with Hirshfeld surface analysis to confirm hydrogen-bonding networks .
Q. How can researchers resolve contradictions in biological data (e.g., conflicting IC50_{50}50 values) across studies?
Contradictions may stem from:
- Assay variability : Standardize protocols (e.g., fixed ATP concentrations in kinase assays) .
- Impurity profiles : Re-evaluate compound purity via LC-MS and quantify residual solvents (e.g., dichloromethane) that may interfere with assays .
- Cell-line specificity : Validate activity in multiple cell models (e.g., HEK293 vs. HeLa) to rule out context-dependent effects .
Q. What strategies are effective for studying the compound’s pharmacokinetics and metabolic stability?
- In vitro models : Use liver microsomes or hepatocytes to identify phase I/II metabolites via LC-MS/MS .
- Plasma stability : Incubate the compound in plasma (human/rodent) at 37°C and monitor degradation over 24 hours .
- CYP inhibition assays : Screen against CYP3A4 and CYP2D6 isoforms to predict drug-drug interactions .
Q. How can researchers assess the compound’s stability under varying storage and experimental conditions?
- Thermal stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures .
- Light sensitivity : Store samples in amber vials and monitor degradation via UV-Vis after exposure to UV light .
- pH stability : Incubate in buffers (pH 1–13) and quantify intact compound via HPLC .
Methodological Notes
- SHELX software : Critical for crystallographic refinement; cite SHELXL/SHELXS when reporting crystal structures .
- Avoid commercial sources : Prioritize peer-reviewed synthetic protocols over vendor data (e.g., is excluded per guidelines).
- Data reproducibility : Replicate key findings (e.g., biological assays) in triplicate and report standard deviations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
